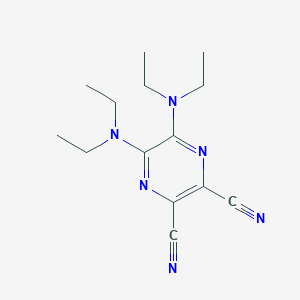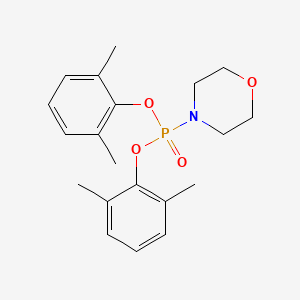![molecular formula C13H21NS2 B14312222 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline CAS No. 114478-85-2](/img/structure/B14312222.png)
4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline is a chemical compound known for its unique structure and properties. This compound features an aniline core substituted with bis(ethylsulfanyl)methyl and N,N-dimethyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with bis(ethylsulfanyl)methyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the bis(ethylsulfanyl)methyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Bromine, nitric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The bis(ethylsulfanyl)methyl group can undergo redox reactions, influencing cellular redox states and potentially affecting various biochemical pathways. The N,N-dimethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine
- 4-[Bis(ethylsulfanyl)methyl]pyridine
Comparison: 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline is unique due to its aniline core, which imparts distinct electronic and steric properties compared to pyrimidine or pyridine analogs. This uniqueness makes it particularly valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
114478-85-2 |
|---|---|
Molekularformel |
C13H21NS2 |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
4-[bis(ethylsulfanyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C13H21NS2/c1-5-15-13(16-6-2)11-7-9-12(10-8-11)14(3)4/h7-10,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
UYODCQYACUWWHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C1=CC=C(C=C1)N(C)C)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)
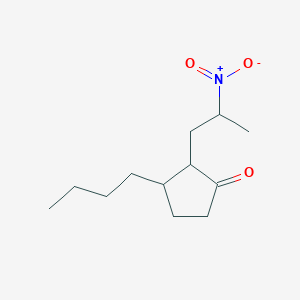


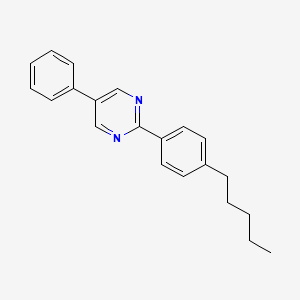
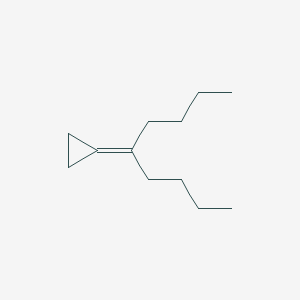
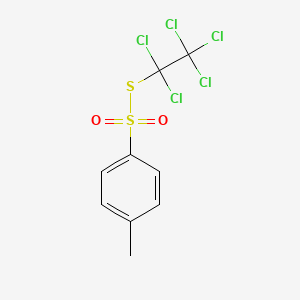
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)

